molecular formula C14H13BrFNO2 B13707983 1-Benzyl-3-fluoro-4-(methoxycarbonyl)-1-pyridinium Bromide

1-Benzyl-3-fluoro-4-(methoxycarbonyl)-1-pyridinium Bromide

Cat. No.: B13707983
M. Wt: 326.16 g/mol
InChI Key: KYEUHUZDDKSLSU-UHFFFAOYSA-M
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Description

1-Benzyl-3-fluoro-4-(methoxycarbonyl)-1-pyridinium Bromide is a chemical compound with the molecular formula C14H13BrFNO2 It is known for its unique structural features, including a benzyl group, a fluorine atom, and a methoxycarbonyl group attached to a pyridinium ring

Preparation Methods

The synthesis of 1-Benzyl-3-fluoro-4-(methoxycarbonyl)-1-pyridinium Bromide typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as benzyl bromide, 3-fluoropyridine, and methyl chloroformate.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a solvent like acetonitrile or dichloromethane. The temperature is maintained at a specific range to ensure optimal reaction rates.

    Synthetic Route:

    Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain a high-purity compound.

Industrial production methods may involve scaling up the laboratory synthesis process, optimizing reaction conditions, and employing continuous flow reactors to enhance yield and efficiency.

Chemical Reactions Analysis

1-Benzyl-3-fluoro-4-(methoxycarbonyl)-1-pyridinium Bromide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the bromide ion is replaced by other nucleophiles like hydroxide, cyanide, or amine groups.

    Hydrolysis: The ester group in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.

Common reagents and conditions used in these reactions include solvents like ethanol, methanol, and water, as well as catalysts such as acids or bases. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-Benzyl-3-fluoro-4-(methoxycarbonyl)-1-pyridinium Bromide has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules for various applications.

    Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate, contributing to the development of new drugs and therapeutic agents.

    Industry: The compound is utilized in the production of specialty chemicals, agrochemicals, and materials science research.

Mechanism of Action

The mechanism of action of 1-Benzyl-3-fluoro-4-(methoxycarbonyl)-1-pyridinium Bromide involves its interaction with specific molecular targets and pathways. The compound’s unique structural features allow it to bind to enzymes, receptors, or other biomolecules, modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

1-Benzyl-3-fluoro-4-(methoxycarbonyl)-1-pyridinium Bromide can be compared with other similar compounds, such as:

    1-Benzyl-3-fluoro-4-(methoxycarbonyl)-1-pyridinium Chloride: Similar structure but with a chloride ion instead of bromide.

    1-Benzyl-3-fluoro-4-(methoxycarbonyl)-1-pyridinium Iodide: Similar structure but with an iodide ion instead of bromide.

    1-Benzyl-3-fluoro-4-(methoxycarbonyl)-1-pyridinium Fluoride: Similar structure but with a fluoride ion instead of bromide.

Properties

Molecular Formula

C14H13BrFNO2

Molecular Weight

326.16 g/mol

IUPAC Name

methyl 1-benzyl-3-fluoropyridin-1-ium-4-carboxylate;bromide

InChI

InChI=1S/C14H13FNO2.BrH/c1-18-14(17)12-7-8-16(10-13(12)15)9-11-5-3-2-4-6-11;/h2-8,10H,9H2,1H3;1H/q+1;/p-1

InChI Key

KYEUHUZDDKSLSU-UHFFFAOYSA-M

Canonical SMILES

COC(=O)C1=C(C=[N+](C=C1)CC2=CC=CC=C2)F.[Br-]

Origin of Product

United States

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